Cas no 175276-67-2 (5-(tert-Butyl)-2-methylfuran-3-carboxamide)
5-(tert-Butyl)-2-methylfuran-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(tert-Butyl)-2-methylfuran-3-carboxamide
- 3-Furancarboxamide,5-(1,1-dimethylethyl)-2-methyl-
- 5-tert-butyl-2-methylfuran-3-carboxamide
- 5-(TERT-BUTYL)-2-METHYL-3-FURAMIDE
- Maybridge3_007000
- CHEMBL1608844
- DTXSID80351587
- 5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide
- HMS1450O04
- SR-01000531933
- SMR000461140
- EU-0019261
- Oprea1_137885
- HMS2802A04
- MFCD00276989
- CS-0328511
- SCHEMBL13076637
- SR-01000531933-1
- MLS000862058
- AKOS005594488
- IDI1_018387
- 175276-67-2
-
- MDL: MFCD00276989
- Inchi: 1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12)
- InChI Key: JERNMWLTDZPEAE-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(N)=O)C=C1C(C)(C)C
Computed Properties
- Exact Mass: 181.11035
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- PSA: 56.23
5-(tert-Butyl)-2-methylfuran-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR346683-1g |
5-tert-Butyl-2-methylfuran-3-carboxamide |
175276-67-2 | 95+% | 1g |
£428.00 | 2023-09-01 | |
| abcr | AB532625-5g |
5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide; . |
175276-67-2 | 5g |
€1846.50 | 2025-04-20 | ||
| abcr | AB532625-1 g |
5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide |
175276-67-2 | 1g |
€547.60 | 2022-08-31 | ||
| abcr | AB532625-1g |
5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide; . |
175276-67-2 | 1g |
€651.60 | 2025-04-20 |
5-(tert-Butyl)-2-methylfuran-3-carboxamide Suppliers
5-(tert-Butyl)-2-methylfuran-3-carboxamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 5-(tert-Butyl)-2-methylfuran-3-carboxamide
5-(tert-Butyl)-2-methylfuran-3-carboxamide: A Comprehensive Overview
The compound 5-(tert-butyl)-2-methylfuran-3-carboxamide, identified by the CAS number 175276-67-2, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and as a versatile intermediate in organic synthesis.
The molecular structure of 5-(tert-butyl)-2-methylfuran-3-carboxamide consists of a furan ring substituted with a tert-butyl group at position 5, a methyl group at position 2, and a carboxamide group at position 3. This arrangement imparts the molecule with distinct electronic and steric properties, making it suitable for a wide range of chemical reactions. The furan ring, being aromatic, contributes to the molecule's stability and reactivity, while the tert-butyl and methyl groups enhance its hydrophobicity and bulkiness.
Recent research has focused on the synthesis and characterization of 5-(tert-butyl)-2-methylfuran-3-carboxamide. Scientists have explored various synthetic pathways to optimize its production, including Friedel-Crafts acylation and nucleophilic substitution reactions. These methods have been refined to improve yield and purity, making the compound more accessible for large-scale applications. The compound's ability to act as a versatile building block in organic synthesis has been particularly noted in academic journals, where it has been employed in the construction of complex molecular frameworks.
In terms of applications, 5-(tert-butyl)-2-methylfuran-3-carboxamide has shown promise in the pharmaceutical industry. Its unique structure allows it to serve as a lead compound in drug design, particularly in the development of bioactive agents targeting specific cellular pathways. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders. Additionally, its hydrophobic nature makes it an attractive candidate for use in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents.
Beyond pharmaceuticals, this compound has also found applications in material science. Its thermal stability and mechanical properties make it suitable for use in polymer composites and advanced materials. Researchers have investigated its role as a reinforcing agent in polymeric matrices, where it enhances the mechanical strength and thermal resistance of the resulting materials. Furthermore, its ability to participate in click chemistry reactions has opened new avenues for its use in the synthesis of functional materials with tailored properties.
The environmental impact of 5-(tert-butyl)-2-methylfuran-3-carboxamide has also been a topic of recent interest. Studies have evaluated its biodegradability and toxicity under various conditions. Preliminary results suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is favorable for its safe disposal. However, further research is required to fully understand its long-term environmental effects and to develop strategies for minimizing any potential ecological risks.
In conclusion, 5-(tert-butyl)-2-methylfuran-3-carboxamide (CAS No: 175276-67-2) is a versatile compound with significant potential across multiple fields. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as an important tool in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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